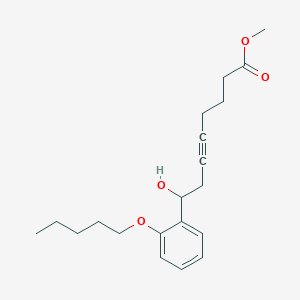
Methyl 8-hydroxy-8-(2-(pentyloxy)phenyl)oct-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAY10514 is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with half-maximal inhibitory concentration values of 0.173 and 0.642 micromolar, respectively .
Análisis De Reacciones Químicas
CAY10514 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CAY10514 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of peroxisome proliferator-activated receptors.
Biology: It is used to investigate the role of peroxisome proliferator-activated receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, inflammation, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are involved in the regulation of gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The activation of these receptors leads to the modulation of various molecular targets and pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
CAY10514 is unique in its dual agonist activity towards both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Similar compounds include:
Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.
Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.
Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.
The uniqueness of CAY10514 lies in its ability to activate both receptors simultaneously, which may offer advantages in therapeutic applications .
Propiedades
Fórmula molecular |
C20H28O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
methyl 8-hydroxy-8-(2-pentoxyphenyl)oct-5-ynoate |
InChI |
InChI=1S/C20H28O4/c1-3-4-11-16-24-19-14-10-9-12-17(19)18(21)13-7-5-6-8-15-20(22)23-2/h9-10,12,14,18,21H,3-4,6,8,11,13,15-16H2,1-2H3 |
Clave InChI |
ZQRYAWVNSTVEIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


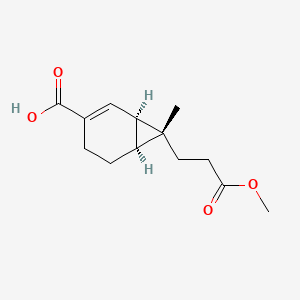
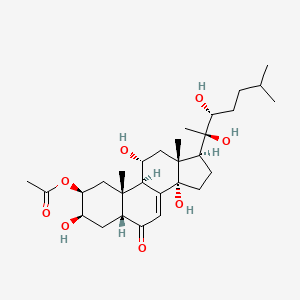
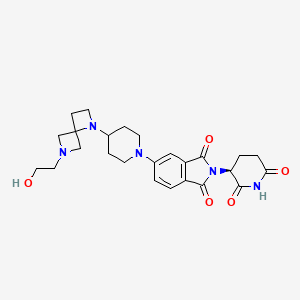
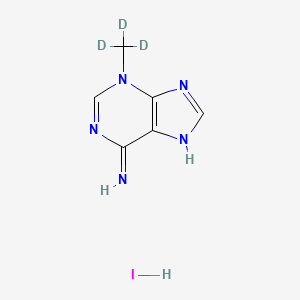
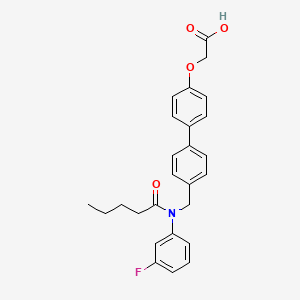
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
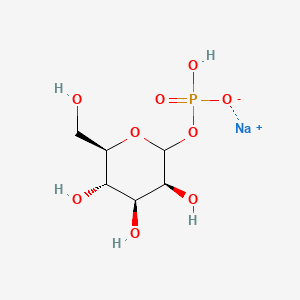
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

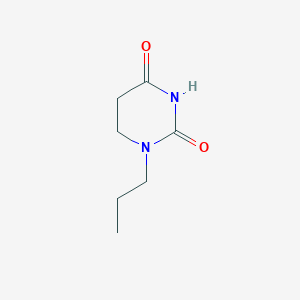
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
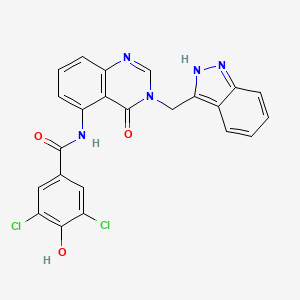
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
